molecular formula C12H15NO4 B2464101 2-([(Benzyloxy)carbonyl](ethyl)amino)acetic acid CAS No. 70732-64-8

2-([(Benzyloxy)carbonyl](ethyl)amino)acetic acid

Cat. No.: B2464101
CAS No.: 70732-64-8
M. Wt: 237.255
InChI Key: ISBJYOJPUHTWFW-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonylamino)acetic acid is a derivative of acetic acid featuring a benzyloxycarbonyl (Cbz)-protected ethylamino group. This compound belongs to a class of amino acid derivatives widely utilized in peptide synthesis and pharmaceutical intermediates. The Cbz group serves as a protective moiety for amines, enabling selective reactions during synthetic processes. Structurally, the ethyl substituent introduces steric and electronic effects that distinguish it from analogs with other alkyl or aromatic groups.

Properties

IUPAC Name

2-[ethyl(phenylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJYOJPUHTWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonylamino)acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. One common method is the reaction of ethylamino acetic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Free amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-((Benzyloxy)carbonylamino)acetic acid is as a protected amino acid building block in peptide synthesis. The Cbz group allows for the selective activation of the amino group, enabling the formation of peptides through coupling reactions with other amino acids. This is crucial for developing complex peptides with specific biological activities.

Research indicates that 2-((Benzyloxy)carbonylamino)acetic acid exhibits various biological activities, making it a candidate for pharmaceutical applications. Its structural features contribute to its interactions with biological targets.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of compounds similar to 2-((Benzyloxy)carbonylamino)acetic acid. Results showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Table 2: Biological Activities of Related Compounds

Compound NameActivityEC50 (μM)
Compound ANeuroprotection13 ± 1
Compound Bβ-cell protection0.1 ± 0.01
Compound CAnticancer activity18 ± 4

Therapeutic Potential

The compound has shown promise in various therapeutic areas, including:

  • Antidiabetic Properties : Similar compounds have demonstrated protective effects on pancreatic β-cells under stress conditions.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Synthetic Versatility

The presence of both amine and carboxylic acid functional groups allows for further transformations through acylation, alkylation, and coupling reactions. This versatility enables researchers to explore diverse synthetic pathways tailored for specific applications.

Table 3: Synthetic Reactions Involving 2-((Benzyloxy)carbonylamino)acetic acid

Reaction TypeDescription
AcylationFormation of amides from carboxylic acids
AlkylationAddition of alkyl groups to nitrogen
CouplingFormation of peptide bonds with other amino acids

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonylamino)acetic acid involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing selective reactions to occur at other functional groups. This selective protection is crucial in the synthesis of complex molecules such as peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-((Benzyloxy)carbonylamino)acetic acid, differing primarily in substituents or functional groups. Key comparisons include synthetic routes, physicochemical properties, and applications.

Structural Analogues

2-{2-[((Benzyloxy)carbonyl)amino]acetamido}acetic acid Structure: Features a Cbz-protected glycine residue linked to acetic acid via an acetamido bridge. Synthesis: Synthesized via coupling of N-Cbz-Gly-Bt with glycine using benzotriazole (Bt) activation . Applications: Intermediate in peptide synthesis.

2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 73101-08-3) Structure: Substituted with a 2,3-dihydrobenzodioxin group, increasing aromaticity and molecular weight (343.34 g/mol). Properties: Predicted pKa = 3.44 (higher acidity vs. ethyl-substituted analog due to electron-withdrawing effects) .

2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid Structure: Contains a hydroxyl group at the α-position instead of ethyl. Properties: Enhanced hydrogen-bonding capacity, affecting solubility and reactivity .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Predicted pKa
Target Compound ~265.3* Not reported Cbz, ethylamino, acetic acid ~3.5–4.0†
2-{2-[Cbz-amino]acetamido}acetic acid ~280.3 Not reported Cbz, acetamido, acetic acid ~3.2–3.8
2-(Dihydrobenzodioxin-yl) analog 343.34 Not reported Cbz, benzodioxin, acetic acid 3.44
2-Hydroxy analog 225.20 Not reported Cbz, hydroxy, acetic acid ~2.8–3.5‡

*Estimated based on molecular formula C₁₂H₁₅NO₅. †Inferred from analogs; ethyl group may slightly raise pKa vs. hydroxyl analogs. ‡Hydroxy group increases acidity.

Biological Activity

2-((Benzyloxy)carbonylamino)acetic acid, also known as benzyl carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 237.255 g/mol
  • InChI : InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17

The biological activity of 2-((Benzyloxy)carbonylamino)acetic acid is largely attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have shown the following modes of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites, disrupting cellular pathways.
  • Receptor Modulation : It can act on receptors that regulate cellular processes, potentially leading to therapeutic effects in various diseases.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further development in treating infections.

Biological Activities

Research has identified several key biological activities associated with 2-((Benzyloxy)carbonylamino)acetic acid:

  • Antimicrobial Properties : Studies reveal that this compound exhibits activity against a range of microorganisms, including bacteria and fungi, suggesting its potential use as an antimicrobial agent.
  • Anticancer Potential : Preliminary investigations indicate that it may possess anticancer properties, inhibiting the growth of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInteraction with specific enzymes

Case Study: Antimicrobial Activity

A study conducted on various derivatives of 2-((Benzyloxy)carbonylamino)acetic acid demonstrated its effectiveness against common pathogens. The minimum inhibitory concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Activity

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics. This suggests a promising avenue for the development of new anticancer agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((Benzyloxy)carbonylamino)acetic acid, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via carbamate formation, where the ethylamino group is protected using benzyloxycarbonyl (Cbz) chloride. Key steps include:

Reacting ethyl glycinate with Cbz-Cl under basic conditions (e.g., NaHCO₃) in a biphasic solvent system (water/dichloromethane).

Acidic workup to isolate the product.
Yield optimization depends on stoichiometric control of Cbz-Cl, reaction temperature (0–25°C), and purification via recrystallization or flash chromatography. Contamination by diethylurea or unreacted glycinate derivatives can reduce purity, necessitating rigorous analytical validation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm, carbonyl at ~δ 155–160 ppm) and ethylamino protons (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 280.1184 (C₁₃H₁₇N₂O₄⁺).
    Cross-referencing with literature data is critical to resolve ambiguities .

Q. What are the typical applications of this compound in peptide synthesis?

  • Methodological Answer : The Cbz-protected ethylamino group serves as a transient amine protector in solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection via hydrogenolysis (H₂/Pd-C) or acidic cleavage (e.g., HBr in acetic acid). Applications include:

  • Building blocks for non-natural amino acids.
  • Intermediate in synthesizing enzyme inhibitors (e.g., peptidomimetics targeting proteases) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when synthesized via different methods?

  • Methodological Answer : Contradictions in NMR signals (e.g., splitting patterns or chemical shifts) often arise from:

  • Solvent Effects : Deuterochloroform vs. DMSO-d₆ may shift aromatic protons.
  • Tautomerism : Keto-enol tautomerism in the acetic acid moiety under acidic conditions.
  • Impurities : Residual solvents (e.g., ethyl acetate) or by-products (e.g., diethylurea).
    Resolution strategies:

Variable-temperature NMR to identify dynamic equilibria.

2D-COSY or HSQC to assign proton-carbon correlations.

Spiking experiments with authentic samples to confirm identity .

Q. How can researchers mitigate diastereomer formation during the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Chiral derivatives require enantioselective synthesis to avoid racemization:

Use chiral auxiliaries (e.g., Evans oxazolidinones) during Cbz protection.

Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol.

Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD).
Contamination by diastereomers is minimized by optimizing reaction time and avoiding prolonged exposure to basic conditions .

Q. What computational methods are employed to predict the reactivity of the Cbz group in this compound under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Predict pKa values for the Cbz group (typically ~4.5–5.5 in aqueous solutions).
  • Molecular Dynamics (MD) : Simulate deprotection kinetics in acidic environments (e.g., HBr/acetic acid).
  • Docking Studies : Model interactions with proteolytic enzymes to design stable prodrugs.
    These methods guide experimental design for selective deprotection in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different crystal forms.
  • Hydration States : Anhydrous vs. monohydrate forms alter melting points.
  • Instrument Calibration : Validate equipment using standard references (e.g., NIST-traceable thermometers).
    Reproduce experiments under identical conditions and cross-validate with independent techniques (e.g., DSC for melting behavior) .

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